molecular formula C10H19NOS B12852178 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide

4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide

Cat. No.: B12852178
M. Wt: 201.33 g/mol
InChI Key: WRUIMLOOKHCJPI-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-mercaptoalkyl halides or sulfonates, under basic conditions.

    Introduction of the But-3-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with a suitable but-3-en-1-yl halide or sulfonate.

    Oxidation: The final step is the oxidation of the sulfur atom to form the sulfoxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide can be reduced back to the corresponding sulfide.

    Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. The but-3-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: Lacks the but-3-en-1-yl and dimethyl substitutions.

    4-(But-3-en-1-yl)thiomorpholine: Lacks the dimethyl substitutions.

    2,2-Dimethylthiomorpholine: Lacks the but-3-en-1-yl group.

Uniqueness

4-(But-3-en-1-yl)-2,2-dimethylthiomorpholine 1-oxide is unique due to the combination of the but-3-en-1-yl group and the dimethyl substitutions on the thiomorpholine ring

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

4-but-3-enyl-2,2-dimethyl-1,4-thiazinane 1-oxide

InChI

InChI=1S/C10H19NOS/c1-4-5-6-11-7-8-13(12)10(2,3)9-11/h4H,1,5-9H2,2-3H3

InChI Key

WRUIMLOOKHCJPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1=O)CCC=C)C

Origin of Product

United States

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